Austocystin H

Description

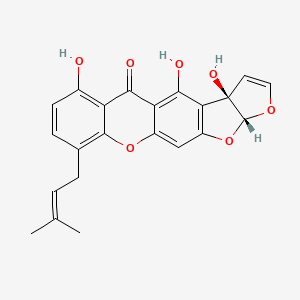

Austocystin H is a member of the austocystin family, a group of fungal secondary metabolites derived from Aspergillus species. Structurally, austocystins are characterized by a fused xanthene-furan system with hydroxyl and alkyl substitutions. This compound (compound 8) was isolated from Aspergillus puniceus and identified through spectral data analysis . While its exact molecular structure remains underexplored in the provided evidence, it shares core structural features with other austocystins, such as austocystins A, B, D, and F, which are oxygenated xanthone derivatives with varying substituents .

This compound exhibits selective cytotoxicity against cancer cells. For example, it demonstrated potent anti-glioma activity in KT cells (IC50 = 0.69 μM) by inducing apoptosis via upregulation of p53 and Bax proteins, key regulators of mitochondrial apoptosis pathways .

Properties

CAS No. |

58775-50-1 |

|---|---|

Molecular Formula |

C22H18O7 |

Molecular Weight |

394.4 g/mol |

IUPAC Name |

(4R,8R)-2,4,18-trihydroxy-15-(3-methylbut-2-enyl)-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one |

InChI |

InChI=1S/C22H18O7/c1-10(2)3-4-11-5-6-12(23)15-18(24)16-13(28-20(11)15)9-14-17(19(16)25)22(26)7-8-27-21(22)29-14/h3,5-9,21,23,25-26H,4H2,1-2H3/t21-,22-/m1/s1 |

InChI Key |

LEZJSOUYTQTLGF-FGZHOGPDSA-N |

Isomeric SMILES |

CC(=CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)O[C@@H]5[C@]4(C=CO5)O)O)C |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)OC5C4(C=CO5)O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of austocystin H involves multiple steps, starting from simpler organic moleculesThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using Aspergillus ustus cultures. The fungus is grown in controlled environments, and the compound is extracted and purified from the culture medium. This method ensures a consistent supply of this compound for research and potential therapeutic applications .

Chemical Reactions Analysis

Structural Basis for CYP-Mediated Activation

While Austocystin H remains uncharacterized, its structural analog Austocystin D undergoes cytochrome P450 (CYP)-catalyzed epoxidation at its vinyl ether moiety . This activation mechanism shares parallels with aflatoxin B₁ bioactivation :

Hypothetical Reaction Pathways for this compound

Based on structural similarities to Austocystin D and related polyketides, potential reaction pathways could include:

2.1 Oxidative Activation

-

Epoxidation : Predicted at α,β-unsaturated carbonyl systems via CYP-mediated oxidation (analogous to Austocystin D) .

-

Hydroxylation : Likely at benzylic or allylic positions due to radical rebound mechanisms typical of CYP enzymes .

2.2 Conjugated Addition Reactions

-

Michael addition at electron-deficient double bonds (theoretical prediction based on α,β-unsaturated lactone motifs common in austocystins).

Critical Data Gaps

Current literature contains no experimental data for this compound. Key unanswered questions include:

Research Recommendations

To advance understanding of this compound's chemistry:

-

Conduct isotopic labeling studies with [¹³C]-precursors to track metabolic fate

-

Perform in vitro CYP phenotyping using recombinant human enzymes

-

Analyze reactive intermediate trapping via glutathione adduct formation assays

Scientific Research Applications

Chemistry: Austocystin H serves as a model compound for studying complex organic reactions and the synthesis of related mycotoxins.

Biology: The compound is used to investigate the biological pathways and mechanisms involved in fungal metabolism and toxin production.

Medicine: this compound has shown promising anticancer activity, particularly against cancer cells with high expression of cytochrome P450 enzymes. .

Industry: The compound’s unique structure and properties make it valuable for developing new pharmaceuticals and agrochemicals

Mechanism of Action

Austocystin H is part of a family of compounds known as austocystins, which include austocystins A, B, C, D, G, and I. These compounds share a similar core structure but differ in their functional groups and biological activities. Compared to other austocystins, this compound is unique due to its specific functional groups and its potent anticancer activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues within the Austocystin Family

Key Observations :

- Structural Differentiation : this compound lacks the C-4' oxygenation seen in asperustins (e.g., asperustin A) and dihydro-austocystin D, which alters metabolic activation pathways .

- Bioactivity Variance : Unlike Austocystin D, which requires CYP2J2-mediated activation to induce DNA damage , this compound directly activates apoptotic pathways without CYP dependency .

Functional Analogues with Similar Mechanisms

Aflatoxin B1

- Structure : Contains a difuran moiety but lacks the xanthone core .

- Mechanism : CYP-activated DNA adduct formation, leading to mutagenicity.

- Comparison : While both Austocystin D and aflatoxin B1 require CYP activation, Austocystin D shows 1,000-fold higher potency and selectivity in MCF7 cells compared to aflatoxin B1 . This compound, however, bypasses CYP dependency entirely .

Dihydro-austocystin D

- Structure : Hydrogenated vinyl ether group in Austocystin D .

- Activity : Lacks cytotoxicity (IC50 > 10 μM in MCF7 cells) due to inability to undergo CYP-mediated activation .

- Contrast : this compound retains cytotoxicity despite structural simplicity, suggesting its mechanism is independent of metabolic activation .

Selectivity and Resistance Profiles

Critical Insight : Austocystin D’s selectivity is tightly linked to CYP2J2 expression, whereas this compound’s activity correlates with intrinsic apoptotic signaling, making it a candidate for cancers with dysfunctional p53/Bax pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.